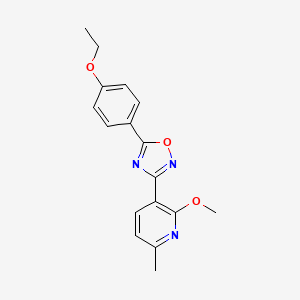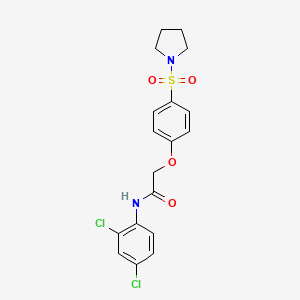
N-(2,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, commonly known as DPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPA belongs to the class of compounds known as sulfonylureas, which are widely used as antidiabetic agents. However, DPA has been found to have a range of other potential applications, including as an anti-inflammatory, antitumor, and antifungal agent.
Mechanism of Action
The exact mechanism of action of DPA is not fully understood. However, it is believed that DPA works by inhibiting the activity of the enzyme sulfonylurea receptor 1 (SUR1). This leads to increased levels of intracellular calcium, which in turn leads to cell death in cancer cells. DPA has also been found to inhibit the activity of several other enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
DPA has been found to have several biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, DPA has been found to have antioxidant activity. DPA has also been found to have the ability to inhibit the growth of several fungal species, including Candida albicans.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DPA in lab experiments is its potent antitumor activity. DPA has been found to be effective against a range of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell death. However, one limitation of using DPA in lab experiments is its potential toxicity. DPA has been found to be toxic to some normal cells, and care must be taken when using DPA in lab experiments.
Future Directions
There are several future directions for research on DPA. One potential direction is the development of DPA-based drugs for the treatment of cancer and other diseases. Another potential direction is the investigation of the mechanisms of action of DPA, which may lead to the development of new therapies for cancer and other diseases. Finally, further research is needed to determine the safety and efficacy of DPA in humans, which will be necessary before DPA-based drugs can be used in clinical settings.
Synthesis Methods
The synthesis of DPA involves several steps, including the reaction of 2,4-dichlorophenylamine with sodium hydroxide to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with 4-(pyrrolidin-1-ylsulfonyl)phenol to form the intermediate product. Finally, the intermediate product is reacted with chloroacetic acid to form DPA.
Scientific Research Applications
DPA has been extensively studied for its potential therapeutic applications. One of the most promising applications of DPA is as an antitumor agent. Several studies have shown that DPA has potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. DPA has also been found to have anti-inflammatory and antifungal properties, making it a potential treatment option for a range of inflammatory and fungal diseases.
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O4S/c19-13-3-8-17(16(20)11-13)21-18(23)12-26-14-4-6-15(7-5-14)27(24,25)22-9-1-2-10-22/h3-8,11H,1-2,9-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXSKTNXDVERTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


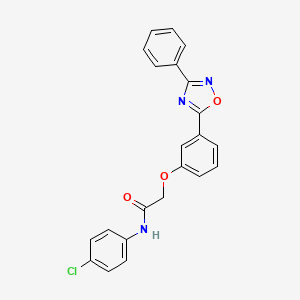


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide](/img/structure/B7717677.png)
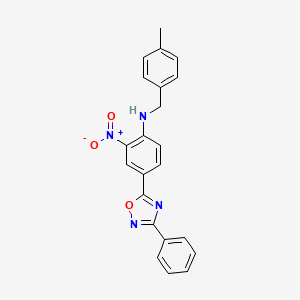

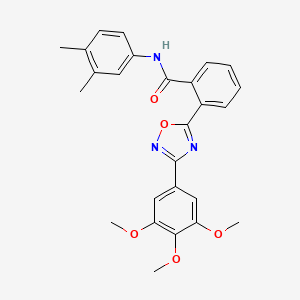
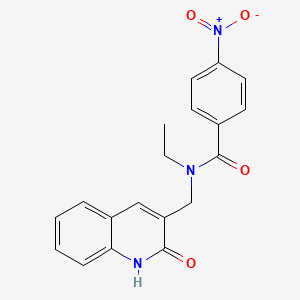
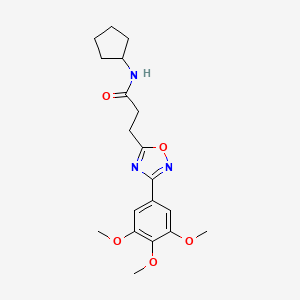
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B7717713.png)
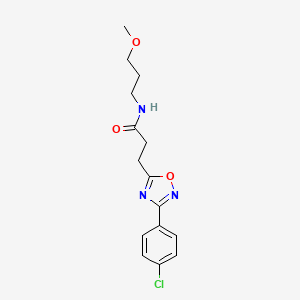
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7717726.png)
